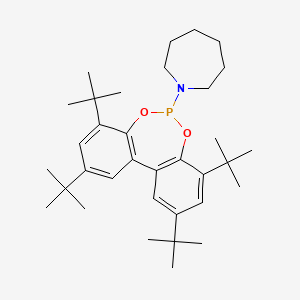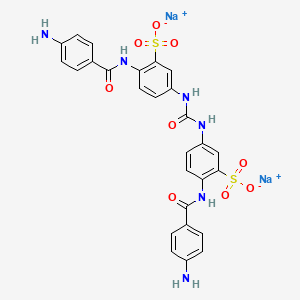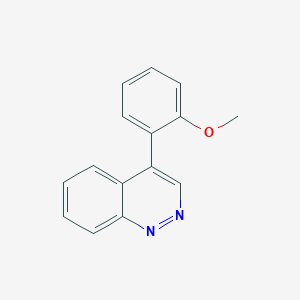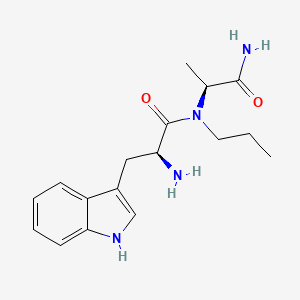
5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide: is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of diethylamine with 5-amino-1,3,4-thiadiazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .
Biology: The compound has shown promise in biological studies due to its ability to interact with biological targets. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The inhibition of this enzyme can result in increased cerebral blood flow and reduced intraocular pressure .
Comparison with Similar Compounds
Similar Compounds:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
5-Amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of compounds with anticonvulsant activity.
Uniqueness: 5-Amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its diethylamino group enhances its lipophilicity, allowing it to cross cellular membranes more efficiently .
Properties
| 88917-98-0 | |
Molecular Formula |
C6H12N4O2S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H12N4O2S2/c1-3-10(4-2)14(11,12)6-9-8-5(7)13-6/h3-4H2,1-2H3,(H2,7,8) |
InChI Key |
YXKAWGJFXRNOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
